Cas no 618878-35-6 (4-(4-chlorobenzoyl)-1-3-(diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one)

4-(4-chlorobenzoyl)-1-3-(diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one structure
618878-35-6 structure
Product Name:4-(4-chlorobenzoyl)-1-3-(diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
CAS No:618878-35-6
MF:C23H26ClN3O3
MW:427.923844814301
CID:5437212
Update Time:2025-08-03

4-(4-chlorobenzoyl)-1-3-(diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
    • 4-(4-chlorobenzoyl)-1-3-(diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
    • Inchi: 1S/C23H26ClN3O3/c1-3-26(4-2)14-7-15-27-20(18-8-5-6-13-25-18)19(22(29)23(27)30)21(28)16-9-11-17(24)12-10-16/h5-6,8-13,20,29H,3-4,7,14-15H2,1-2H3
    • InChI Key: QLAJVSYJJIHOSR-UHFFFAOYSA-N
    • SMILES: N1(CCCN(CC)CC)C(C2=NC=CC=C2)C(C(=O)C2=CC=C(Cl)C=C2)=C(O)C1=O

4-(4-chlorobenzoyl)-1-3-(diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one Pricemore >>

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Additional information on 4-(4-chlorobenzoyl)-1-3-(diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Introduction to 4-(4-Chlorobenzoyl)-1-3-(Diethylamino)propyl-3-hydroxy-5-(Pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 618878-35-6)

4-(4-Chlorobenzoyl)-1-3-(Diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 618878-35-6) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound, often referred to by its systematic name, is a derivative of pyrrolidinone and features a unique combination of functional groups that contribute to its pharmacological properties. The presence of a chlorobenzoyl group, a diethylamino propyl chain, and a pyridine ring makes it an intriguing candidate for various therapeutic applications.

The structure of 4-(4-Chlorobenzoyl)-1-3-(Diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has been extensively studied for its potential as a lead compound in drug discovery. Recent research has highlighted its ability to modulate specific biological pathways, making it a valuable tool in the development of novel therapeutics. The compound's hydroxyl group and the diethylamino propyl chain are particularly noteworthy for their role in enhancing solubility and bioavailability, which are crucial factors in drug design.

In the context of medicinal chemistry, 4-(4-Chlorobenzoyl)-1-3-(Diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has shown promise in several areas. One of the most significant applications is in the treatment of neurological disorders. Studies have demonstrated that this compound can effectively cross the blood-brain barrier, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The ability to target specific receptors in the brain is a key factor in its therapeutic potential.

Moreover, recent advancements in computational chemistry have facilitated the optimization of 4-(4-Chlorobenzoyl)-1-3-(Diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and binding interactions with target proteins. These studies have identified key structural features that can be modified to enhance the compound's efficacy and reduce potential side effects.

The pharmacokinetic properties of 4-(4-Chlorobenzoyl)-1-3-(Diethylamino)propyl-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one have also been extensively investigated. In vitro and in vivo studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's stability under physiological conditions and its ability to maintain therapeutic concentrations over extended periods make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-Chlorobenzoyl)-1-3-(Diethylamino)propyl-3-hydroxy-5-(pyridin-2-y l)-2,5-dihydro -1H-pyrrol - 2 - one. Preliminary results from phase I trials have indicated that it is well-tolerated by patients with minimal adverse effects. These findings are encouraging and suggest that this compound has the potential to become a valuable addition to the arsenal of drugs used to treat neurological disorders.

In addition to its therapeutic applications, 4-(4-Chlorobenzoyl)-1 - 3 - ( Diethylamino ) propyl - 3 - hydroxy - 5 - ( pyridin - 2 - y l ) - 2 , 5 - dihydro - 1 H - pyrrol - 2 - one has also been explored for its use as a research tool. Its unique chemical structure and biological activity make it an excellent probe for studying various cellular processes. Researchers have utilized this compound to investigate signal transduction pathways, protein-protein interactions, and other fundamental biological mechanisms.

The synthesis of 4 -( 4 - Chlorobenzoyl ) - 1 - 3 -( Diethylamino ) propyl - 3 - hydroxy - 5 -( pyridin - 2 - y l ) - 2 , 5 - dihydro - 1 H - pyrrol - 2 - one has been optimized using modern synthetic techniques. Multistep syntheses involving selective functional group transformations and efficient purification methods have been developed to produce high yields of the desired product. These synthetic strategies not only ensure the purity and quality of the compound but also provide flexibility for further structural modifications.

In conclusion, 4 -( 4 - Chlorobenzoyl ) - 1 - 3 -( Diethylamino ) propyl - 3 - hydroxy - 5 -( pyridin - 2-y l ) - 2 , 5-dihydr o – 1 H – pyrro l – 2 – one (CAS No . 618878 – 35 – 6) is a promising compound with significant potential in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

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